Creatine riboside

Description

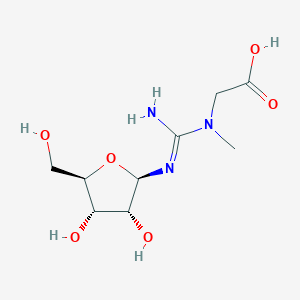

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFEKXALPJEGN-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312105 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616693-92-5 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatine riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Synthesis of Creatine Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine riboside (CR) has recently emerged as a significant metabolite, particularly in the context of oncology, where it is identified as a urinary biomarker for several cancers and is associated with poor prognosis[1][2][3]. Unlike its well-characterized namesake, creatine, the endogenous production of creatine riboside does not follow a conventional biosynthetic pathway. Instead, its formation is intrinsically linked to dysregulated cellular metabolism, notably in cancer cells. This guide provides a comprehensive technical overview of the current understanding of creatine riboside's endogenous synthesis, detailing its precursors, the metabolic context of its formation, and experimental methodologies to study this process. The primary focus is on the evidence pointing to creatinine as the direct precursor and the pentose phosphate pathway as the source of the ribose moiety, a process exacerbated by altered urea cycle function and arginine auxotrophy in cancer cells[1][2][4].

Introduction: The Established Landscape of Creatine Metabolism

To appreciate the unique nature of creatine riboside formation, it is essential to first understand the canonical pathway of creatine synthesis. Endogenous creatine production is a two-step enzymatic process primarily occurring in the kidneys and liver[5][6][7][8].

-

Step 1: Formation of Guanidinoacetate (GAA) : The synthesis begins in the kidneys with the transfer of an amidino group from L-arginine to glycine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). This produces guanidinoacetate (GAA) and ornithine[1][6][8].

-

Step 2: Methylation of GAA to Creatine : GAA is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine[1][6][8].

Creatine is subsequently released into the bloodstream and taken up by tissues with high energy demands, such as skeletal muscle and the brain, via the creatine transporter SLC6A8[1][5][6]. Intracellularly, creatine is phosphorylated to phosphocreatine by creatine kinase, creating a readily available energy reserve[5][6]. A portion of intracellular creatine and phosphocreatine undergoes spontaneous, non-enzymatic cyclization to form the waste product creatinine, which is then excreted in the urine[1][5][9].

Figure 1: The canonical two-step endogenous synthesis pathway of creatine.

The Unconventional Formation of Creatine Riboside

Current scientific evidence indicates that creatine riboside is not synthesized from creatine directly. Instead, it is formed from the metabolic precursor, creatinine, in a process that is heightened in cancer cells exhibiting specific metabolic reprogramming[1][4].

Precursors of Creatine Riboside

-

Creatinine : Isotope tracing studies have demonstrated that cells cultured with 13C-labeled creatinine show significant enrichment of the label in creatine riboside, whereas cells cultured with 13C-labeled creatine do not. This strongly indicates that creatinine, not creatine, is the direct precursor for the core structure of creatine riboside[1][4].

-

Ribose from the Pentose Phosphate Pathway (PPP) : The ribose moiety of creatine riboside is derived from glucose metabolism via the pentose phosphate pathway. Experiments using 13C-labeled glucose resulted in labeled creatine riboside, while labeled ribose or cytidine did not, pinpointing the PPP as the source of the ribosyl group[1].

The Rate-Limiting Step: Ribosylation of Creatinine

The formation of creatine riboside is dependent on the availability of both creatinine and a ribose source. However, studies have shown a positive linear relationship between the levels of 13C-creatine riboside and 13C-creatinine, suggesting that the ribosylation of creatinine is the rate-limiting step in this process[1][4]. The specific enzyme or enzymes responsible for catalyzing this ribosylation have not yet been fully elucidated and remain an active area of investigation.

Figure 2: The proposed pathway for the formation of creatine riboside from creatinine and the pentose phosphate pathway.

The Metabolic Context of Creatine Riboside Formation in Cancer

High levels of creatine riboside are associated with a distinct metabolic phenotype in cancer cells, characterized by a dysregulation of the mitochondrial urea cycle and altered nitrogen metabolism[1][2]. This metabolic reprogramming creates an environment conducive to the formation of creatine riboside.

-

Urea Cycle Dysfunction and Arginine Auxotrophy : Tumors with high creatine riboside levels often exhibit altered expression of urea cycle enzymes. This leads to a diversion of mitochondrial urea cycle metabolites to support nucleotide synthesis, resulting in a state of arginine auxotrophy, where the cancer cells become dependent on an external supply of arginine for their proliferation[1][2].

-

Nucleotide Imbalance : The dysregulation of the urea cycle contributes to an imbalance in purine and pyrimidine synthesis. This altered nucleotide metabolism may influence the availability of ribose precursors from the pentose phosphate pathway, further supporting the formation of creatine riboside[1].

Experimental Protocols for Studying Creatine Riboside Formation

Investigating the endogenous formation of creatine riboside requires a multi-faceted approach, combining cell culture, stable isotope tracing, and advanced analytical techniques.

Cell Culture and Metabolite Extraction

-

Cell Lines : Utilize both high creatine riboside-producing (CRhi) and low creatine riboside-producing (CRlo) cancer cell lines, as well as non-cancerous control cell lines (e.g., immortalized bronchial epithelial cells)[1][10].

-

Culture Conditions : Maintain cells in appropriate culture media. For experimental conditions, cells can be cultured in media supplemented with known concentrations of stable isotope-labeled precursors.

-

Metabolite Extraction :

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites for analysis.

-

Stable Isotope Tracing Studies

-

Precursor Selection : Use stable isotope-labeled precursors to trace their incorporation into creatine riboside. Key precursors include:

-

Experimental Procedure :

-

Culture cells in media containing the labeled precursor for a specified period.

-

Extract metabolites as described in section 4.1.

-

Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the fractional enrichment of the label in creatine riboside.

-

Figure 3: Experimental workflow for stable isotope tracing of creatine riboside formation.

Quantification of Creatine Riboside and Related Metabolites

A precise and sensitive method for the simultaneous quantification of creatine riboside, creatinine, and creatine is crucial. Ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) is the method of choice[9][11].

-

Chromatography : Hydrophilic interaction chromatography (HILIC) is effective for separating these polar compounds[11].

-

Mass Spectrometry : A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity.

-

Quantification : Use a stable isotope-labeled internal standard, such as creatine riboside-¹³C,¹⁵N₂, for accurate quantification[11].

Table 1: MRM Transitions for Key Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Creatine Riboside (CR) | 264.1 | 132.1 |

| Creatinine Riboside (CNR) | 246.1 | 113.9 |

| Creatine | 132.0 | 72.0 |

| Creatinine | 114.0 | 85.8 |

| CR-¹³C,¹⁵N₂ (Internal Standard) | 267.1 | 134.9 |

| Data sourced from Patel et al., 2020[9]. |

Conclusion and Future Directions

The endogenous synthesis of creatine riboside is a fascinating example of how dysregulated metabolism in cancer can lead to the formation of novel metabolites. It is not a product of a dedicated biosynthetic pathway but rather a consequence of the convergence of altered metabolic fluxes, with creatinine and the pentose phosphate pathway providing the necessary precursors[1][4]. The rate-limiting step appears to be the ribosylation of creatinine, a process that warrants further investigation to identify the responsible enzymatic machinery.

For researchers and drug development professionals, understanding the formation of creatine riboside opens up new avenues for diagnostic and therapeutic strategies. As a biomarker, its levels can indicate a specific metabolic phenotype in tumors that may be susceptible to targeted therapies, such as those exploiting arginine auxotrophy[1][2]. Future research should focus on elucidating the enzymatic basis of creatinine ribosylation and further exploring the metabolic network that supports high levels of creatine riboside production in cancer.

References

-

Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]

-

Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]

-

Patel, D. P., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. [Link]

-

Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]

-

Patel, D. P., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. [Link]

-

Parker, A. L., et al. (2022). Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation, 132(14). [Link]

-

Sartori, C., et al. (2021). Urinary Biomarkers for Early Diagnosis of Lung Cancer. Journal of Clinical Medicine, 10(9), 1723. [Link]

-

Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews, 53(2), 161-176. [Link]

-

Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]

-

Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]

-

Ai, A. R., et al. (2024). Boosting NAD+ with nicotinamide riboside restores RNA splicing and memory in a tauopathy model. Science, 383(6682), eadh1323. [Link]

-

Reactome. (n.d.). Creatine metabolism. [Link]

-

Al-Ghananeem, A. M. (2012). Pharmacokinetics and Oral Absorption of Various Creatine Supplements. MSpace. [Link]

-

Persky, A. M., & Brazeau, G. A. (2007). Pharmacokinetics of creatine. Sub-cellular biochemistry, 46, 261–273. [Link]

-

Brosnan, J. T., & Brosnan, M. E. (2007). Creatine: endogenous metabolite, dietary, and therapeutic supplement. Annual review of nutrition, 27, 241–261. [Link]

-

da Silva, R. P., et al. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology. Endocrinology and Metabolism, 296(2), E256–E261. [Link]

Sources

- 1. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review [mdpi.com]

- 6. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Creatine metabolism [reactome.org]

- 8. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 11. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Function and Diagnostic Utility of Creatine Riboside (CR) in Mammalian Oncometabolism

Topic: Biological Function of Creatine Riboside in Mammalian Cells Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine Riboside (CR) has recently emerged from obscurity to become a focal point in cancer metabolomics.[1] Historically dismissed as a rare artifact, CR is now characterized as a specific oncometabolite derived from the aberrant metabolism of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Unlike canonical creatine, which functions as an energy buffer (phosphocreatine), CR appears to possess no direct bioenergetic role. Instead, its biological function is that of a terminal readout for specific metabolic rewiring : the intersection of urea cycle dysregulation (arginine auxotrophy) and pentose phosphate pathway (PPP) hyperactivity.

This guide details the mechanistic origin of CR, its utility as a companion biomarker for arginine-deprivation therapies, and a validated LC-MS/MS workflow for its quantification.

Mechanistic Origins: The Creatinine-Ribose Axis[2][3]

The Precursor Paradox

Standard dogma suggests modified nucleosides arise from RNA degradation. However, isotope tracing studies (

-

Precursor: Creatinine (the cyclized breakdown product of creatine).[2][3]

-

Donor: Ribose-5-phosphate (or activated derivative) from the Pentose Phosphate Pathway (PPP).

-

Mechanism: Tumor cells with high proliferative rates upregulate the PPP for nucleotide synthesis. Simultaneously, they often exhibit Urea Cycle Dysregulation (UCD) , specifically the silencing of Argininosuccinate Synthase 1 (ASS1). This creates a metabolic bottleneck where excess creatinine (normally excreted) is shunted into a ribosylation pathway.

The Pathway of Formation

The formation of CR represents a "metabolic collision" between waste disposal and anabolic hyperactivity.

-

Creatine Pool Instability: In tumors, the creatine transporter (SLC6A8) is active, but the conversion to phosphocreatine is often decoupled.

-

Cyclization: Creatine spontaneously cyclizes to creatinine.[2][3]

-

Ribosylation: An as-yet-incompletely characterized glycosyltransferase utilizes the excess ribose pool (from the PPP) to ribosylate creatinine, forming Creatinine Riboside (CNR), which hydrolyzes or rearranges to form Creatine Riboside (CR) .

Critical Insight: CR accumulation is time-dependent and correlates with the cell cycle.[2] It requires a complete cell division cycle to accumulate significant intracellular levels, linking it directly to proliferation rates.

Visualization: The CR Biosynthetic Pathway

Figure 1: The metabolic convergence leading to Creatine Riboside formation. Note the requirement for Creatinine (not Creatine) and Ribose-5-Phosphate.

Biological Function & Therapeutic Implications[2][3][4]

While CR itself appears to be biologically inert (it does not drive proliferation when added exogenously), its presence serves as a functional indicator of a tumor's vulnerability.

Marker of Arginine Auxotrophy

Tumors with high CR levels (

-

Therapeutic Logic:

tumors are strictly dependent on extracellular arginine. -

Actionable Strategy: High urinary or tissue CR identifies patients likely to respond to Arginine Deprivation Therapy (ADT) , such as PEGylated arginine deiminase (ADI-PEG20).

Immunomodulation Correlate

High CR levels correlate with an "immune-cold" tumor microenvironment.

-

Observation:

tumors exhibit reduced infiltration of CD8+ T-cells and macrophages.[3] -

Mechanism: The metabolic competition for arginine (depleted by the tumor) suppresses T-cell proliferation, as T-cells require arginine for receptor expression and function.

Technical Workflow: Quantification of CR

To study CR, researchers must distinguish it from Creatine, Creatinine, and Creatinine Riboside (CNR). The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS).

Sample Preparation (Self-Validating Protocol)

Principle: CR is highly polar. Traditional C18 reverse-phase chromatography fails to retain it. HILIC is mandatory.

| Step | Action | Rationale (Causality) |

| 1. Lysis/Extraction | Extract tissue/cells in 80:20 Acetonitrile:Water (v/v) at -20°C. | Precipitates proteins while maintaining solubility of polar metabolites like CR. |

| 2. Internal Standard | Spike with | Corrects for matrix effects and ionization suppression in the MS source. |

| 3. Clarification | Centrifuge at 15,000 x g for 15 min at 4°C. | Removes particulates that would clog the HILIC column frit. |

| 4. Dilution | Dilute supernatant 1:1 with pure Acetonitrile . | Critical: Injecting high water content into HILIC causes peak distortion. The sample must match the initial mobile phase. |

LC-MS/MS Parameters

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Creatine Riboside | 264.1 | 132.1 | 25 | 15 |

| Creatinine Riboside | 246.1 | 114.0 | 25 | 18 |

| Creatine | 132.1 | 90.1 | 20 | 12 |

| Creatinine | 114.1 | 44.1 | 20 | 14 |

Experimental Logic Flow

Figure 2: Workflow for the specific isolation and quantification of polar creatine metabolites.

References

-

Jain, M., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS.[3][4][5]Journal of Pharmaceutical and Biomedical Analysis .[3]

-

Loo, J.M., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy.[2][6]Journal of Clinical Investigation .[2]

-

[2]

-

-

Tammemägi, M.C., et al. (2019). Urinary Metabolites Diagnostic and Prognostic of Intrahepatic Cholangiocarcinoma.[7]Cancer Epidemiology, Biomarkers & Prevention .

Sources

- 1. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Urinary Metabolites Diagnostic and Prognostic of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Creatine Riboside: Discovery, Characterization, and Clinical Utility of a Novel Oncometabolite

The following technical guide details the discovery, structural characterization, and clinical utility of Creatine Riboside (CR) . This content is structured for researchers in metabolomics and oncology drug development.

Executive Summary

Creatine Riboside (CR) is a recently identified "dark matter" metabolite that serves as a robust prognostic biomarker for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1] First definitively characterized in 2020 by researchers at the National Cancer Institute (NCI), CR is distinct from its cyclic analog, creatinine riboside.

Its presence in biofluids is not merely a byproduct of necrosis but a specific indicator of mitochondrial urea cycle dysregulation and arginine auxotrophy . High CR levels identify a subset of aggressive tumors that are deficient in argininosuccinate synthetase 1 (ASS1), making CR a companion diagnostic for arginine-deprivation therapies (e.g., ADI-PEG20).

Part 1: Chemical Identity & Structural Characterization

Chemical Structure

Creatine riboside is a modified nucleoside-like molecule consisting of a creatine moiety linked to a ribose sugar. Unlike standard nucleosides where the base is a purine or pyrimidine, CR features an open-chain creatine structure.

-

IUPAC Name: 2-{2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-oxolan-2-yl]-1-methylcarbamimidamido}acetic acid[2]

-

Molecular Formula: C9H17N3O6

-

Differentiation: It must be distinguished from Creatinine Riboside (CNR) , which retains the cyclic guanidine ring. CR is the open-chain form and is the primary biomarker associated with poor cancer prognosis.

Biosynthetic Origin (The "Creatinine" Paradox)

Isotope tracing studies utilizing

-

Precursor: Surprisingly, CR is derived primarily from creatinine , not creatine directly.

-

Ribose Source: The ribose moiety is derived from the Pentose Phosphate Pathway (PPP) , which is upregulated in proliferating cancer cells.

-

Mechanism: The conversion involves the ribosylation of creatinine followed by ring opening (hydrolysis) to form Creatine Riboside. This process is driven by a nucleotide imbalance caused by CPS1 overexpression and urea cycle dysregulation.[1]

Part 2: Biological Mechanism & Pathophysiology[3]

The Arginine Auxotrophy Connection

The accumulation of CR is a metabolic signature of tumors that have rewired their urea cycle to support nucleotide synthesis rather than nitrogen disposal.[1]

-

ASS1 Deficiency: Aggressive tumors often silence ASS1 (Argininosuccinate Synthetase 1) to divert aspartate toward pyrimidine synthesis. This renders the cells auxotrophic for arginine—they cannot synthesize it and must import it.

-

CPS1 Overexpression: To compensate, Carbamoyl Phosphate Synthetase 1 (CPS1) is upregulated.

-

The Metabolic Shunt: The imbalance between purine and pyrimidine pools, fueled by upregulated PPP, leads to the aberrant ribosylation of creatinine, generating CR.[1]

Visualization of the Metabolic Pathway

The following diagram illustrates the metabolic rewiring that leads to CR production and its link to therapeutic vulnerability.

Caption: Metabolic rewiring in CR-high tumors. ASS1 silencing creates arginine dependency, while CPS1 upregulation and PPP flux drive the aberrant conversion of creatinine to Creatine Riboside.

Part 3: Experimental Protocols

Detection & Quantification (UPLC-ESI-MS/MS)

The gold standard for CR detection is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. This protocol is adapted from the NCI methodology (Patel et al.).

Reagents:

-

Internal Standard (ISTD):

C, -

Matrix: Urine or Plasma (Plasma levels are ~10-fold lower than urine).

Workflow:

-

Sample Prep:

-

Thaw urine/plasma on ice.

-

Mix 20

L sample with 80 -

Vortex for 30s, Centrifuge at 13,000 x g for 10 min at 4°C.

-

Transfer supernatant to LC vial.

-

-

Chromatography (HILIC Mode):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide, 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 95% B to 50% B over 5 minutes.

-

-

Mass Spectrometry Settings (ESI+):

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Creatine Riboside (CR):

264.1 -

Creatinine Riboside (CNR):

246.1 -

Creatine:

132.0

-

-

Data Interpretation:

-

CR vs. CNR: Ensure chromatographic separation. CR typically elutes after CNR in HILIC conditions due to the open chain polarity.

-

Normalization: Normalize urinary CR levels to urinary creatinine to account for dilution, although CR itself is derived from creatinine.

Part 4: Therapeutic Implications

Patient Stratification

CR is a direct surrogate for ASS1 deficiency .

-

Clinical Context: Patients with high urinary CR are likely to have tumors that cannot synthesize their own arginine.

-

Actionable Insight: These patients are ideal candidates for Arginine Deiminase (ADI-PEG20) therapy, which depletes extracellular arginine, starving the tumor while sparing normal cells (which express ASS1).

Drug Development Utility

For drug developers, CR serves two roles:

-

Enrichment Biomarker: Select patients for Phase II/III trials of arginine-depleting agents.

-

Pharmacodynamic Marker: Monitoring CR levels during therapy may indicate tumor burden response or metabolic adaptation.

References

-

Patel, D. P., et al. (2020). "Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS."[3][4] Journal of Pharmaceutical and Biomedical Analysis.

-

Parker, A. L., et al. (2022). "Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy."[5][3][6] Journal of Clinical Investigation. [5][6]

-

Oike, T., et al. (2023). "Pilot study of plasma creatine riboside as a potential biomarker for cervical cancer."[3] Heliyon.

-

Haznadar, M., et al. (2016). "Urinary Metabolites Diagnostic and Prognostic of Intrahepatic Cholangiocarcinoma."[3] Cancer Epidemiology, Biomarkers & Prevention.

Sources

- 1. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Creatine Riboside: A Novel Oncometabolite and Companion Biomarker for Arginine Auxotrophy

Executive Summary

Creatine Riboside (CR) has emerged as a critical novel metabolite in cancer metabolism, distinct from the classical phosphocreatine energy shuttle. Unlike canonical creatine metabolism, CR accumulation is not a function of energy storage but a specific byproduct of metabolic rewiring in aggressive neoplasms, particularly Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC).

This guide delineates the biochemical origin of CR, identifying it as a product of creatinine ribosylation driven by upregulated Pentose Phosphate Pathway (PPP) flux and Urea Cycle dysregulation. Crucially, CR serves as a non-invasive urinary biomarker that stratifies patients for arginine deprivation therapy , marking a significant advance in precision metabolic oncology.

Chemical Biology & Biosynthetic Mechanism[1]

To understand CR, researchers must first decouple it from standard creatine kinase activity. CR is not a high-energy phosphate carrier; it is a modified waste product that signals upstream metabolic bottlenecks.

The Precursor Distinction: Creatinine, Not Creatine

Contrary to initial assumptions, isotope tracing confirms that CR is derived from creatinine , the cyclic breakdown product of creatine, not creatine itself.

-

Canonical Pathway: Creatine

Phosphocreatine -

Pathological Pathway (CR Formation): Creatinine + Ribose moiety

Creatine Riboside (N-ribosylcreatine).

The Metabolic Driver: Pentose Phosphate Pathway (PPP)

The rate-limiting step in CR formation is the availability of ribose substrates.[1] Aggressive tumors upregulate the PPP to support nucleotide synthesis. This creates an excess of activated ribose species (likely Phosphoribosyl pyrophosphate, PRPP), which conjugates with intracellular creatinine.[1]

ngcontent-ng-c2307461527="" class="ng-star-inserted">Technical Insight: The formation of CR is an intracellular catalyzed process.[1] Incubation of creatinine with ribose in urine ex vivo does not yield CR, confirming it is a bona fide oncometabolite produced within the tumor microenvironment.

The "CR-High" Phenotype: A Proxy for Arginine Auxotrophy[2][4][5]

The clinical value of CR lies in its obligate association with specific metabolic defects. High CR levels are a surrogate marker for Urea Cycle Dysregulation .[1]

Mechanism of Association[2]

-

Urea Cycle Silencing: Aggressive tumors often silence key urea cycle enzymes (specifically ASS1 or CPS1) to divert nitrogen towards pyrimidine synthesis.

-

Arginine Auxotrophy: This silencing renders cells unable to synthesize arginine de novo, making them "auxotrophic" (dependent on extracellular arginine).

-

PPP Activation: To compensate for metabolic stress and support rapid proliferation, these cells upregulate the PPP.

-

The Result: The combination of high intracellular creatinine (due to altered flux) and high PPP activity results in the synthesis of Creatine Riboside.

Visualization of the CR Metabolic Axis[2]

The following diagram illustrates the causal link between Urea Cycle defects, PPP activation, and CR excretion.

Figure 1: The biosynthetic convergence of creatinine cycling and PPP flux leading to Creatine Riboside production in arginine-auxotrophic tumors.

Experimental Protocols: Detection & Validation

Trustworthy data relies on separating CR from its isobaric interferences. The following protocols are designed for high-sensitivity LC-MS/MS quantification.

Protocol A: LC-MS/MS Quantification of Urinary CR

Objective: Precise relative quantification of CR in urine or cell lysate.

Reagents:

-

Internal Standard (IS):

-Creatine Riboside (Synthetic standard required).[2][3] -

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to the polarity of CR.

Workflow:

-

Sample Prep: Dilute urine 1:10 in acetonitrile/water (80:20) containing the IS. Centrifuge at 14,000 x g for 10 min to remove particulates.

-

Chromatography:

-

Column: Waters BEH Amide or equivalent HILIC column (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 85% B to 60% B over 10 minutes.

-

-

Mass Spectrometry (MRM Transitions):

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Creatine Riboside | 264.1 | 132.1 | 30 | 20 |

| Creatinine Riboside | 246.1 | 114.0 | 30 | 22 |

| Creatine | 132.1 | 90.1 | 25 | 18 |

| Creatinine | 114.1 | 44.1 | 25 | 18 |

QC Check: Ensure baseline separation between Creatine Riboside and Creatinine Riboside (a structural isomer often co-occurring).

Protocol B: Isotope Tracing for Pathway Validation

Objective: Confirm CR origin in a new cell line model.

-

Culture: Seed cancer cells (e.g., A549) in arginine-free media supplemented with dialyzed FBS.

-

Tracing:

-

Arm A: Supplement with

-Creatine (2 mM). -

Arm B: Supplement with

-Creatinine (2 mM). -

Arm C: Supplement with U-

-Glucose (25 mM).

-

-

Incubation: 24 - 48 hours.

-

Extraction: Methanol/Acetonitrile/Water (40:40:20) extraction at -20°C.

-

Analysis: Monitor for mass shift (+132 Da for Ribose labeling, or specific shifts for Creatine/Creatinine moieties).

-

Expected Result: Arm A shows minimal labeling. Arm B and Arm C show significant enrichment in CR, confirming Creatinine and Glucose (via PPP) as precursors.[1]

-

Therapeutic Implications

The identification of elevated CR is a "green light" for specific therapeutic interventions.

The Companion Diagnostic Logic

Because CR elevation correlates with Urea Cycle downregulation (specifically ASS1 deficiency), CR-high tumors are vulnerable to arginine starvation.

-

Therapeutic Agent: PEGylated Arginine Deiminase (ADI-PEG20) or recombinant human Arginase.

-

Mechanism: These drugs deplete systemic arginine. Normal cells recycle arginine via the Urea Cycle (ASS1/ASL), but CR-high tumor cells (ASS1-low) cannot, leading to selective cytotoxicity.

Patient Stratification Strategy

| Biomarker Profile | Metabolic Status | Recommended Therapy |

| CR (High) / ASS1 (Low) | Arginine Auxotroph | ADI-PEG20 (Arginine Deprivation) |

| CR (Low) / ASS1 (High) | Arginine Prototroph | Standard of Care (Chemo/IO) |

References

-

Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. Source:[4][5][6] Journal of Clinical Investigation (2022).[6] Context: The seminal paper identifying CR structure, origin from creatinine, and link to urea cycle defects. URL:[Link][1][5][6]

-

Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside. Source: Journal of Pharmaceutical and Biomedical Analysis (2020).[6] Context: Describes the validated LC-MS/MS methodology for CR detection in urine. URL:[Link]

-

Diagnostic and prognostic utility of urinary creatine riboside for early stage non-small cell lung cancer. Source: AACR Annual Meeting Abstracts (2018). Context: Establishes CR as a prognostic marker correlating with tumor stage and recurrence. URL:[Link]

Sources

- 1. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Intracellular Kinetics and Turnover of Creatine Riboside: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists in Oncology Focus: Metabolic Flux Analysis, LC-MS/MS Quantification, and Mechanistic Kinetics

Executive Summary: The Metabolic Identity of Creatine Riboside[1][2][3][4][5][6][7]

Creatine riboside (CR) is not merely a catabolic waste product; it is a distinct, cancer-cell-derived metabolite that serves as a high-fidelity biomarker for arginine auxotrophy and urea cycle dysregulation.[1][2][3] Unlike canonical creatine metabolism, which focuses on bioenergetic buffering (phosphocreatine), the kinetics of CR are inextricably linked to the Pentose Phosphate Pathway (PPP) and Creatinine salvage.

This guide provides the framework for characterizing the intracellular kinetics of CR. It moves beyond static concentration measurements to dynamic flux analysis, enabling researchers to utilize CR as a readout for tumor proliferation rates and arginine dependency (e.g., in ASS1-deficient tumors).

Mechanistic Kinetics: Biosynthesis and Turnover

To accurately model CR kinetics, one must understand its non-canonical biosynthetic origin. Contrary to early assumptions that CR is a precursor to creatine, isotopic tracing confirms the reverse vector.

The Biosynthetic Vector

The formation of CR is a condensation reaction between Creatinine (not Creatine) and a ribose moiety derived from the PPP.

-

Substrate 1: Creatinine: Intracellular creatinine is derived either from the spontaneous cyclization of phosphocreatine or imported via solute carriers (SLCs) from the extracellular environment.[3]

-

Substrate 2: Ribose-5-Phosphate (R5P): Derived from glucose flux through the oxidative or non-oxidative arms of the PPP.

-

The Reaction: A putative glycosyltransferase conjugates the ribose to creatinine, which then undergoes ring opening to form the linear Creatine Riboside (CR).

-

The Byproduct: A fraction of CR spontaneously cyclizes back to Creatinine Riboside (CNR) , a low-abundance metabolite often co-detected in urine.

Kinetic Dependencies[5]

-

Cell Cycle Dependence: CR accumulation is not immediate.[3][4] Kinetic profiling reveals a lag phase corresponding to one complete cell cycle (~24–48h), suggesting the rate-limiting step is linked to S-phase nucleotide synthesis and PPP upregulation.

-

Arginine Auxotrophy: High CR levels correlate with the downregulation of ASS1 (Argininosuccinate Synthase 1). In these cells, urea cycle dysfunction forces a reliance on extracellular arginine and promotes the diversion of nitrogen/carbon toward CR synthesis.[3]

Visualization: The CR Metabolic Pathway[2][3][5]

The following diagram illustrates the convergent pathways of Urea Cycle dysregulation and PPP activation that drive CR synthesis.

Figure 1: Convergent synthesis of Creatine Riboside from Creatinine and PPP-derived Ribose. Note the critical input of Creatinine (recycled or imported) rather than direct Creatine ribosylation.[3]

Experimental Protocols: Kinetic Profiling

To validate CR kinetics, researchers must employ stable isotope tracing. Static measurements are insufficient due to the rapid turnover of the ribose moiety.

Isotope Tracing Workflow (Pulse-Chase)

Objective: Determine the fractional contribution of Glucose (via PPP) and Creatinine to the CR pool.

Reagents:

-

Medium A: DMEM (Glucose-free) + [U-13C6] Glucose (10 mM).

-

Medium B: DMEM + [guanidino-13C] Creatinine (100 µM).

-

Control: Unlabeled DMEM.

Protocol:

-

Seeding: Plate cells (e.g., A549, HepG2) at

cells/well in 6-well plates. Allow attachment (24h). -

Pulse: Wash cells 2x with PBS. Replace with Medium A or B.

-

Time Course: Harvest cells at

hours.-

Note: Critical accumulation typically initiates after 24h (post-mitosis).

-

-

Quenching/Extraction:

-

Rapidly aspirate media.

-

Wash with ice-cold PBS (ammonium acetate can be used to reduce ion suppression).

-

Add 500 µL 80:20 Methanol:Water (v/v) at -80°C.

-

Scrape cells and transfer to cryovials.

-

Vortex (1 min) and centrifuge (15,000 x g, 10 min, 4°C).

-

Transfer supernatant to LC-MS vials.

-

LC-MS/MS Quantification Method[5]

The polarity of CR requires Hydrophilic Interaction Liquid Chromatography (HILIC). Reverse-phase (C18) is generally unsuitable due to poor retention.

Instrument Parameters:

-

Column: HILIC Amide (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for creatine analogs).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 85% B to 50% B over 10 minutes.

MRM Transitions (Positive Mode ESI+):

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Notes |

| Creatine Riboside | 264.1 | 132.1 | 25 | 18 | Quantifier (Ribose loss) |

| Creatine Riboside | 264.1 | 90.0 | 25 | 22 | Qualifier |

| Creatinine Riboside | 246.1 | 114.0 | 28 | 20 | Cyclized form |

| Creatinine | 114.1 | 44.2 | 20 | 15 | Precursor monitoring |

| IS (CR-13C,15N2) | 267.1 | 135.1 | 25 | 18 | Internal Standard |

Data Interpretation & Kinetic Modeling

Calculating Fractional Enrichment

To prove de novo synthesis from the PPP, calculate the Mass Isotopomer Distribution (MID) for the ribose moiety.

Where:

-

= abundance of isotopologue

-

= number of labeled carbons (e.g.,

Interpretation:

-

High M+5 in CR: Indicates active oxidative PPP flux.

-

Lag Phase: If enrichment is low at 12h but peaks at 48h, the synthesis is cell-cycle regulated.

Turnover Rate ( )

Assuming steady-state conditions (during exponential growth), the turnover rate constant can be estimated by fitting the label incorporation to a single-exponential rise to maximum:

-

: Enrichment at time

-

: Turnover rate constant (

-

:

Self-Validating Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every experiment must include these internal validation steps:

-

Spontaneous Cyclization Check: Inject a pure standard of Creatine Riboside. If a peak for Creatinine Riboside (246.1 > 114.0) appears, calculate the % degradation. This must be <5% for valid quantitation.

-

Arginine Rescue: In ASS1-deficient lines, adding Citrulline should restore Urea Cycle flux.[3] If CR levels do not drop upon Citrulline supplementation, the CR accumulation is likely independent of the Urea Cycle (false positive for this specific pathway).

-

Glucose Starvation: CR synthesis is strictly glucose-dependent (via PPP). Removing glucose should abolish CR formation within 24 hours. This serves as a negative control for the assay specificity.

References

-

Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy.[1][2][3][5] Journal of Clinical Investigation, 132(14), e157410.[2] [Link] Key Source: Defines the biosynthetic pathway, cell-cycle dependence, and arginine link.

-

Patel, D. P., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS.[6][7] Journal of Pharmaceutical and Biomedical Analysis, 191, 113596.[6][7] [Link] Key Source: Provides the validated LC-MS/MS transitions and HILIC chromatography conditions.

-

Mathé, E. A., et al. (2014). Noninvasive urinary metabolomic profiling identifies diagnostic and prognostic markers in lung cancer. Cancer Research, 74(12), 3259–3270.[8] [Link] Key Source: Initial identification of CR as a prognostic biomarker in NSCLC.

Sources

- 1. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Investigating the Enzymatic versus Spontaneous Formation of Creatine Riboside

Abstract

Creatine riboside (CR), a metabolite increasingly recognized for its association with certain pathological states such as cancer, presents a compelling area of investigation for researchers, scientists, and drug development professionals.[1][2] While its presence is documented, the fundamental mechanism of its formation—whether through a specific enzymatic pathway or by spontaneous chemical reaction—remains to be fully elucidated. This guide provides a comprehensive framework for investigating the synthesis of creatine riboside, offering detailed experimental protocols and theoretical considerations to distinguish between enzymatic and non-enzymatic pathways. By understanding the causality behind its formation, the scientific community can better explore its potential as a biomarker and therapeutic target.

Introduction: The Significance of Creatine and the Emergence of Creatine Riboside

Creatine is a vital molecule in cellular energy metabolism, primarily known for its role in the phosphocreatine system that facilitates the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands. The intracellular concentration of creatine is a critical determinant of a cell's energetic capacity. Creatine is endogenously synthesized and can also be obtained from dietary sources. Its non-enzymatic cyclization product, creatinine, is a well-known biomarker for renal function.

Recently, creatine riboside, a glycosylated form of creatine, has emerged as a metabolite of interest, particularly in oncology, where it has been identified as a potential biomarker for lung and liver cancer.[2] The elevated levels of creatine riboside in cancer cells, which are characterized by altered metabolic pathways, raise a pivotal question regarding its biogenesis. Is creatine riboside the product of a specific, regulated enzymatic reaction, or does it form spontaneously from its precursors, creatine and ribose, in the unique biochemical milieu of a cancer cell? The answer to this question has profound implications for its utility as a biomarker and for the development of novel therapeutic strategies.

This technical guide will provide a structured approach to dissecting the formation of creatine riboside, enabling researchers to rigorously test the hypotheses of both enzymatic and spontaneous synthesis.

Theoretical Framework: Two Competing Hypotheses

The formation of creatine riboside involves the creation of a glycosidic bond between creatine and a ribose molecule.[3][4] This can theoretically occur through two distinct mechanisms:

Hypothesis 1: Spontaneous (Non-Enzymatic) Formation

This hypothesis posits that creatine riboside forms through a spontaneous chemical reaction, likely a form of non-enzymatic glycation known as the Maillard reaction.[5][6][7] D-ribose, a pentose sugar, is a key intermediate in the pentose phosphate pathway (PPP) and is known to be a more potent glycating agent than glucose.[8][9] The Maillard reaction is initiated by the nucleophilic attack of an amino group on the carbonyl group of a reducing sugar, leading to the formation of a Schiff base and subsequently an Amadori product.[10]

The key factors influencing spontaneous formation would be the intracellular concentrations of creatine and ribose, pH, and temperature. In pathological conditions like cancer, where metabolic reprogramming often leads to an upregulation of the PPP and an accumulation of metabolic precursors, the conditions for spontaneous creatine riboside formation may be favorable.

Hypothesis 2: Enzymatic Formation

This hypothesis suggests that the formation of creatine riboside is catalyzed by a specific enzyme, likely a type of glycosyltransferase or nucleoside phosphorylase with promiscuous substrate specificity. While no specific enzyme has been identified for this reaction, several candidates could potentially catalyze the ribosylation of creatine or its precursor, creatinine.

-

Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of nucleosides.[11][12] While they typically recognize purine and pyrimidine bases, some bacterial PNPs have demonstrated broad substrate specificity.[13][14] It is conceivable that under certain cellular conditions, an NP could utilize creatine or creatinine as a substrate.

-

Glycosyltransferases: This broad class of enzymes is responsible for the biosynthesis of glycosidic bonds. While most are highly specific, some may exhibit relaxed substrate specificity, potentially accommodating creatine as a substrate.

-

ADP-Ribosyltransferases (ARTs): These enzymes transfer ADP-ribose to target molecules.[15][16][17][18] Although they primarily target proteins, the possibility of a novel ART with specificity for a small molecule like creatine cannot be entirely ruled out, though it is considered less likely.

The following diagram illustrates the two proposed pathways for creatine riboside formation.

Caption: Theoretical pathways for creatine riboside formation.

Experimental Design: A Step-by-Step Investigative Workflow

To systematically investigate the formation of creatine riboside, a multi-pronged approach is necessary. The following workflow outlines the key experiments required to test both the spontaneous and enzymatic hypotheses.

Caption: Experimental workflow for investigating creatine riboside formation.

Experiment 1: In Vitro Spontaneous Formation Assay

Objective: To determine if creatine riboside can form spontaneously under physiologically relevant conditions.

Causality: This experiment directly tests the hypothesis of non-enzymatic formation by incubating the precursors in the absence of any biological catalysts. The rate of formation under different conditions will provide insights into the feasibility of this pathway in a cellular context.

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of creatine (e.g., 100 mM in water) and D-ribose (e.g., 1 M in water).

-

Prepare a series of reaction buffers at different pH values (e.g., pH 5.0, 7.4, 8.5) to mimic various cellular compartments.

-

-

Reaction Setup:

-

In microcentrifuge tubes, combine creatine and D-ribose to final concentrations relevant to intracellular levels (e.g., 1-10 mM creatine, 0.1-1 mM D-ribose).

-

Include control reactions with creatine or D-ribose alone.

-

Incubate the reactions at 37°C for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).

-

-

Sample Analysis:

-

At each time point, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate any potential interfering substances.

-

Centrifuge the samples and analyze the supernatant for the presence and quantity of creatine riboside using UPLC-MS/MS.

-

Experiment 2: In Vitro Enzymatic Assay with Candidate Enzymes

Objective: To screen for potential enzymes that can catalyze the formation of creatine riboside.

Causality: This experiment directly tests the enzymatic hypothesis by providing the necessary substrates and a candidate enzyme. A significant increase in creatine riboside formation in the presence of the enzyme compared to the no-enzyme control would support enzymatic catalysis.

Protocol:

-

Enzyme and Substrate Preparation:

-

Obtain or purify candidate enzymes, such as purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP) from various sources (e.g., bacterial, human).

-

Prepare reaction mixtures containing creatine, an activated ribose source (e.g., ribose-1-phosphate), and the candidate enzyme in an appropriate buffer.

-

-

Reaction Setup:

-

Set up reactions with and without the candidate enzyme.

-

Include a positive control reaction with the enzyme's known substrate (e.g., inosine for PNP) to confirm enzyme activity.

-

Incubate the reactions at the optimal temperature and pH for the enzyme.

-

-

Sample Analysis:

-

At various time points, stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Analyze the reaction products for creatine riboside formation using UPLC-MS/MS.

-

Experiment 3: Cell-Based Assays with Isotope Tracing

Objective: To investigate the formation of creatine riboside in a cellular context and trace the origin of its components.

Causality: This experiment provides a more physiologically relevant system to study creatine riboside formation. Using stable isotope-labeled precursors allows for the direct tracking of atoms from the substrates to the final product, confirming its de novo synthesis within the cell.

Protocol:

-

Cell Culture and Labeling:

-

Culture cell lines known to produce high levels of creatine riboside (e.g., specific cancer cell lines).

-

Supplement the culture medium with stable isotope-labeled precursors, such as ¹³C-creatine or ¹³C-ribose.

-

-

Metabolite Extraction:

-

After a defined incubation period, harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol-chloroform extraction).

-

-

Sample Analysis:

-

Analyze the cell extracts by UPLC-MS/MS to detect and quantify the labeled and unlabeled forms of creatine riboside. The presence of labeled creatine riboside will confirm its synthesis from the provided precursors.

-

Data Analysis and Interpretation

4.1. UPLC-MS/MS Analysis

A robust and sensitive analytical method is crucial for the accurate quantification of creatine riboside. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.[19]

-

Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating these polar compounds.[20][21][22][23][24]

-

Mass Spectrometry Detection: Multiple reaction monitoring (MRM) in positive ion mode provides high selectivity and sensitivity for quantification. The MRM transitions for creatine, creatinine, and creatine riboside should be optimized.[19]

Caption: Data analysis workflow for creatine riboside quantification.

4.2. Quantitative Data Summary

The results from the described experiments can be summarized in a table for clear comparison.

| Experiment | Condition | Creatine Riboside Concentration (µM) | Fold Change (vs. Control) |

| Spontaneous Formation | Creatine + Ribose (pH 7.4, 24h) | 0.5 ± 0.1 | - |

| Creatine + Ribose (pH 8.5, 24h) | 1.2 ± 0.2 | 2.4 | |

| Creatine alone | Not Detected | - | |

| Ribose alone | Not Detected | - | |

| Enzymatic Assay | Creatine + R1P (No Enzyme) | Not Detected | - |

| Creatine + R1P + PNP | 5.8 ± 0.7 | >50 | |

| Creatine + R1P + PyNP | 0.2 ± 0.05 | ~2 | |

| Inosine + R1P + PNP (Positive Control) | 50.2 ± 4.5 | - |

4.3. Interpretation of Potential Outcomes

-

Predominantly Spontaneous Formation: If significant creatine riboside formation is observed in the in vitro spontaneous assay, and the enzymatic assays show minimal or no activity, it would suggest that the formation is primarily a non-enzymatic process. The rate of formation would be dependent on the concentrations of the precursors and the physicochemical environment.

-

Predominantly Enzymatic Formation: If one of the candidate enzymes demonstrates robust catalytic activity, resulting in a substantial increase in creatine riboside formation compared to the spontaneous reaction, it would strongly support an enzymatic pathway. Further characterization of the enzyme's kinetics and specificity would be warranted.

-

Dual Contribution: It is also possible that both pathways contribute to the overall cellular pool of creatine riboside. The relative contribution of each pathway may vary depending on the cell type and its metabolic state.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for elucidating the formation mechanism of creatine riboside. By systematically investigating both spontaneous and enzymatic pathways, researchers can gain a fundamental understanding of the biology of this intriguing metabolite. The insights gained from these studies will be invaluable for the scientific and drug development communities.

Future research should focus on:

-

Identifying the specific enzyme(s) responsible for creatine riboside formation if an enzymatic pathway is confirmed.

-

Investigating the regulation of creatine riboside formation in different physiological and pathological states.

-

Validating the clinical utility of creatine riboside as a biomarker and exploring its potential as a therapeutic target.

By addressing these fundamental questions, we can unlock the full potential of creatine riboside in advancing our understanding of cellular metabolism and disease.

References

-

Koellner, G., et al. (2000). Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase. Journal of molecular biology, 296(3), 849-864. Available at: [Link]

-

Wikipedia. (2024). Purine nucleoside phosphorylase. In Wikipedia. Available at: [Link]

-

M-CSA. (n.d.). Purine-nucleoside phosphorylase. Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Catalyst University. (2015, July 19). Purine Nucleoside Phosphorylase - Physiology, Biochemistry, & Mechanism [Video]. YouTube. Available at: [Link]

-

Stoeckler, J. D., et al. (1980). Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine. Biochemistry, 19(22), 4999-5006. Available at: [Link]

-

Li, Y., et al. (2024). Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy. JACS Au, 4(2), 564-575. Available at: [Link]

-

Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of clinical investigation, 132(14), e157410. Available at: [Link]

-

Khan Academy. (n.d.). Glycosidic bond. Available at: [Link]

-

Walaszczyk, E. J., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(10), 5267. Available at: [Link]

-

Leduc, R., et al. (2006). Substrate specificity of soluble and membrane-associated ADP-ribosyltransferase ART2.1. Journal of cellular biochemistry, 97(6), 1355-1365. Available at: [Link]

-

Cervantes-Laurean, D., et al. (1988). Use of substituted (benzylidineamino)guanidines in the study of guanidino group specific ADP-ribosyltransferase. The Journal of biological chemistry, 263(21), 10375-10380. Available at: [Link]

-

Al-Dasim, F. M., et al. (2022). Nonenzymatic glycosylation of isolated human immunoglobulin-G by D-ribose. Cell biochemistry and function, 40(6), 619-628. Available at: [Link]

-

Corran, P. H., & Waley, S. G. (1974). The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. The Biochemical journal, 139(1), 1-11. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. Available at: [Link]

-

Maehara, Y., et al. (1989). Species differences in substrate specificity of pyrimidine nucleoside phosphorylase. Journal of surgical oncology, 42(3), 184-186. Available at: [Link]

-

Tsurumura, T., et al. (2024). General ADP-Ribosylation Mechanism Based on the Structure of ADP-Ribosyltransferase–Substrate Complexes. Toxins, 16(6), 313. Available at: [Link]

-

Santarelli, F., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. bioRxiv. Available at: [Link]

- Google Patents. (n.d.). US4144357A - Preventing the Maillard reaction in synthetic dietary compositions.

-

Pundir, S., & Pundir, C. S. (2010). Separation methods applicable to creatine and creatinine. Biomedical chromatography : BMC, 24(9), 935-943. Available at: [Link]

-

Swamy, M. S., & Abraham, E. C. (1998). Kinetics of Nonenzymatic Glycation of Ribonuclease A Leading to Advanced Glycation End Products. Paradoxical Inhibition by Ribose Leads to Facile Isolation of Protein Intermediate for Rapid Post-Amadori Studies. Biochemistry, 37(9), 2919-2929. Available at: [Link]

-

Wikipedia. (2024). Glycosidic bond. In Wikipedia. Available at: [Link]

-

Harris, C. C., et al. (2022). Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy. The Journal of clinical investigation, 132(14). Available at: [Link]

-

ResearchGate. (n.d.). (PDF) THE ENZYMATIC SYNTHESIS OF NUCLEOSIDES. Available at: [Link]

-

CABI Digital Library. (n.d.). Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography. Available at: [Link]

-

Sandiego. (2019, September 10). The Maillard Reaction. Available at: [Link]

-

Wiemann, L. O., et al. (2020). Production of Modified Nucleosides in a Continuous Enzyme Membrane Reactor. Catalysts, 10(12), 1433. Available at: [Link]

-

Wikipedia. (2023). Pyrimidine-nucleoside phosphorylase. In Wikipedia. Available at: [Link]

-

Al-Shdefat, B. S., et al. (2022). D-Ribose-Induced Glycation and Its Attenuation by the Aqueous Extract of Nigella sativa Seeds. Molecules, 27(18), 5898. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Spontaneous Hydrolysis of Glycosides. Available at: [Link]

-

JSciMed Central. (n.d.). Guanidino Compounds as Kidney Disease Toxins. Available at: [Link]

-

Tsurumura, T., et al. (2021). Common Mechanism for Target Specificity of Protein- and DNA-Targeting ADP-Ribosyltransferases. Toxins, 13(1), 48. Available at: [Link]

-

Bennett, C. S. (2021). Guidelines for O-Glycoside Formation from First Principles. The Journal of organic chemistry, 86(17), 11457-11470. Available at: [Link]

-

CABI Digital Library. (n.d.). Effect of ribose-induced Maillard reaction on physical and mechanical properties of bovine gelatin films prepared by oven drying. Available at: [Link]

- Taylor, P. C. (2021). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert opinion on drug discovery, 16(10), 1173-1188.

-

Patel, D. P., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. Journal of pharmaceutical and biomedical analysis, 191, 113596. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) D-ribose in glycation and protein aggregation. Available at: [Link]

-

Wang, Y., et al. (2023). Structural insights into the substrate uptake and inhibition of the human creatine transporter (hCRT). Proceedings of the National Academy of Sciences of the United States of America, 120(38), e2307525120. Available at: [Link]

-

Zhang, J., et al. (2022). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature communications, 13(1), 1845. Available at: [Link]

-

Grembecka, M., et al. (2020). Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs. Toxins, 12(5), 336. Available at: [Link]

-

Zhang, Y., et al. (2016). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Biotechnology letters, 38(11), 1901-1907. Available at: [Link]

-

UniProt. (n.d.). ppnP - Pyrimidine/purine nucleoside phosphorylase - Escherichia coli (strain K12). Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Common Mechanism for Target Specificity of Protein- and DNA-Targeting ADP-Ribosyltransferases. Available at: [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Available at: [Link]

-

Shirai, H., et al. (2006). The guanidino-group modifying enzymes: structural basis for their diversity and commonality. Proteins, 64(4), 1010-1019. Available at: [Link]

-

Chemistry LibreTexts. (2021, May 11). 2.9: Disaccharides and Glycosidic Bonds. Available at: [Link]

-

LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. Available at: [Link]

-

Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. Available at: [Link]

-

Sheibani, S., et al. (2014). Ribose-induced Maillard Reaction as an Analytical Method for Detection of Adulteration and Differentiation of Chilled and Frozen-thawed Minced Veal. Journal of food science and technology, 51(12), 3948-3955. Available at: [Link]

Sources

- 1. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 5. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Nonenzymatic glycosylation of isolated human immunoglobulin-G by D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Substrate specificity of soluble and membrane-associated ADP-ribosyltransferase ART2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Common Mechanism for Target Specificity of Protein- and DNA-Targeting ADP-Ribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 21. researchgate.net [researchgate.net]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lcms.cz [lcms.cz]

Creatine riboside's role in dysregulated creatine metabolism in tumors

The following technical guide details the role of Creatine Riboside (CR) as a specific oncometabolite arising from dysregulated urea cycle and creatine metabolism in tumors.

A Biomarker of Arginine Auxotrophy and Urea Cycle Dysregulation[1][2]

Executive Summary

Creatine Riboside (CR) is a recently characterized oncometabolite that serves as a robust surrogate biomarker for Argininosuccinate Synthase 1 (ASS1) deficiency and arginine auxotrophy in solid tumors (specifically non-small cell lung cancer [NSCLC], hepatocellular carcinoma [HCC], and intrahepatic cholangiocarcinoma [ICC]).

Unlike canonical creatine metabolism, which focuses on the phosphocreatine energy shuttle, the accumulation of CR signals a specific metabolic lesion: the decoupling of the urea cycle from the Krebs cycle, leading to a dependence on extracellular arginine. This guide delineates the biochemical origins of CR, its utility as a companion diagnostic for arginine-deprivation therapies (e.g., ADI-PEG20), and protocols for its quantification.

Biochemistry of the Creatine Riboside Pathway[2][3][4][5][6]

Structural Characterization

CR is a conjugate of creatine and a ribose moiety.[1] While structurally related to creatine, isotopic tracing confirms its biosynthetic origin involves the ribosylation of creatinine , not creatine directly.

-

IUPAC Name: 2-[[N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid[2]

-

Chemical Formula: C

H -

Molecular Weight: 263.25 Da[2]

The Biosynthetic Mechanism

The formation of CR is not a random waste process but a result of two converging metabolic dysregulations common in aggressive tumors:

-

Urea Cycle Suppression (ASS1 Deficiency): Tumors downregulate ASS1 to divert aspartate towards pyrimidine synthesis (for proliferation) rather than the urea cycle. This creates a metabolic bottleneck where the cell becomes auxotrophic for arginine (dependent on external uptake).

-

Pentose Phosphate Pathway (PPP) Hyperactivation: To support rapid nucleotide synthesis, the oxidative branch of the PPP is upregulated, increasing the pool of activated ribose species (e.g., Phosphoribosyl pyrophosphate - PRPP).

The Reaction: Intracellular Creatinine (derived from spontaneous cyclization of phosphocreatine) reacts with an activated ribose donor (derived from the PPP) to form Creatine Riboside . This reaction is likely enzymatically catalyzed or driven by specific intracellular electrochemical conditions favored by the purine/pyrimidine imbalance in ASS1-deficient cells.

Pathway Visualization

The following diagram illustrates the metabolic shunt leading to CR accumulation.

Caption: Convergence of Urea Cycle dysfunction and PPP activation drives Creatinine Ribosylation.[3][1]

Diagnostic & Therapeutic Utility[1][2][8]

CR as a Companion Biomarker

Because CR levels correlate strictly with ASS1 downregulation, CR is a functional readout for Arginine Auxotrophy .

-

High CR = ASS1 Low: The tumor cannot synthesize arginine and relies on uptake.

-

Therapeutic Implication: Tumors with high CR are sensitive to Arginine Deprivation Therapy , such as ADI-PEG20 (Pegylated Arginine Deiminase), which depletes extracellular arginine, starving the tumor.

Liquid Biopsy Potential

CR is excreted into urine and plasma, showing high concordance with intratumoral levels. This allows for non-invasive patient stratification.

-

Urine: Normalized to creatinine (CR/Creatinine ratio).

-

Plasma: Direct quantification via LC-MS/MS.

Experimental Protocols

Protocol: LC-MS/MS Quantification of Creatine Riboside

This protocol is designed for the precise relative quantification of CR in biofluids (urine/plasma) or cell lysates.

Reagents:

-

Internal Standard (IS):

C, -

Mobile Phase A: 10 mM Ammonium Acetate in H

O (pH 9.0). -

Mobile Phase B: Acetonitrile (ACN).

Workflow:

-

Sample Prep:

-

Mix 50 µL of biofluid/lysate with 150 µL cold ACN containing the IS.

-

Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to a glass vial.

-

-

Chromatography (HILIC):

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Gradient: 90% B to 60% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (ESI+):

-

Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Creatine Riboside | 264.1 | 132.1 | 30 | 20 |

| Creatinine Riboside | 246.1 | 114.0 | 30 | 22 |

| Creatine | 132.1 | 90.1 | 25 | 15 |

| Creatinine | 114.1 | 44.1 | 25 | 15 |